

A Technical Guide to the Spectroscopic Characterization of 5-Carbethoxy-2-thiouracil

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Compound of Interest

Compound Name: 5-Carbethoxy-2-thiouracil

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This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **5-Carbethoxy-2-thiouracil**, a significant heterocyclic compound in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing detailed analytical insights into this molecule.

Molecular Structure

5-Carbethoxy-2-thiouracil, also known as ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, possesses the following chemical structure:

Molecular Formula: C₇H₈N₂O₃S Molecular Weight: 200.21 g/mol Exact Mass: 200.025563 g/mol [\[1\]](#)

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of **5-Carbethoxy-2-thiouracil**.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **5-Carbethoxy-2-thiouracil** exhibits characteristic absorption bands corresponding to its various functional groups. The data presented is based on typical values

for thiouracil and pyrimidine derivatives[2][3].

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Strong, Broad	N-H stretching vibrations of the pyrimidine ring
2900-3000	Medium	C-H stretching of the ethyl group
1700-1720	Strong	C=O stretching of the ester carbonyl group
1650-1680	Strong	C=O stretching of the pyrimidine ring (amide)
1500-1600	Medium	C=C and C=N stretching vibrations within the pyrimidine ring
1050-1200	Medium	C=S stretching (thione)
1200-1300	Strong	C-O stretching of the ester group

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of **5-Carbethoxy-2-thiouracil**. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆)[1].

¹H NMR Data (DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet	1H	N ₃ -H
~11.5	Singlet	1H	N ₁ -H
~8.0	Singlet	1H	C ₆ -H
~4.2	Quartet	2H	-O-CH ₂ -CH ₃
~1.2	Triplet	3H	-O-CH ₂ -CH ₃

¹³C NMR Data (DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~175	C=S (Thione)
~165	C=O (Ester)
~160	C=O (Amide)
~145	C ₆
~105	C ₅
~60	-CH ₂ -CH ₃
~14	-CH ₂ -CH ₃

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **5-Carbethoxy-2-thiouracil** and provides insights into its fragmentation pattern. The data for the related 2-thiouracil-5-carboxylic acid shows a molecular ion peak at m/z 172, with a second most abundant peak at m/z 128, corresponding to the loss of the carboxyl group[4]. For **5-Carbethoxy-2-thiouracil**, the molecular ion peak is observed at m/z 200.

m/z	Assignment
200	$[M]^+$ (Molecular Ion)
172	$[M - C_2H_4]^+$ or $[M - CO]^+$
155	$[M - OCH_2CH_3]^+$
128	$[M - COOCH_2CH_3]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **5-Carbethoxy-2-thiouracil**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid **5-Carbethoxy-2-thiouracil** sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
- Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-Carbethoxy-2-thiouracil** is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

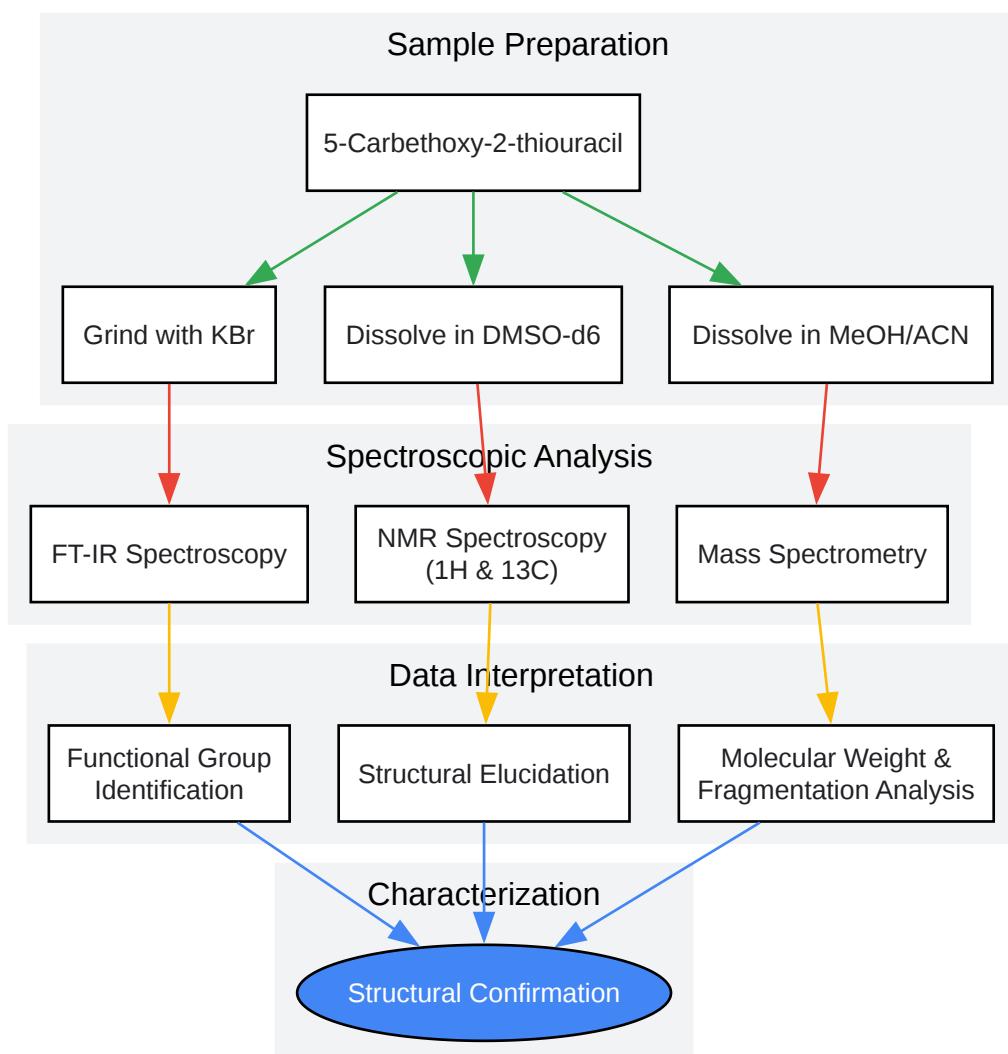
- Data Acquisition:
 - For ^1H NMR, the spectral width is set to cover the range of proton chemical shifts (typically 0-15 ppm).
 - For ^{13}C NMR, a proton-decoupled spectrum is acquired over a wider spectral width (typically 0-200 ppm).
- Data Analysis: The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **5-Carbethoxy-2-thiouracil** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: The analysis is performed using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides additional structural information.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **5-Carbethoxy-2-thiouracil**.



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Caption: Workflow for the spectroscopic characterization of **5-Carbethoxy-2-thiouracil**.

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